molecular formula C21H23N3O5S B2722680 2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537042-86-7

2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2722680
CAS No.: 537042-86-7
M. Wt: 429.49
InChI Key: XFWCNRHYOUXYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a synthetic organic molecule of significant interest due to its complex structure and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This molecule features a quinoline core, fused with a pyrimidine ring, and is further substituted with a methylthio group and a trimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multistep procedures:

  • Step 1: Formation of the quinoline core through a Friedländer reaction.

  • Step 2: Subsequent construction of the pyrimidine ring via cyclization reactions.

  • Step 3: Introduction of the methylthio and trimethoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions may be performed using reagents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic medium.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

  • Substitution: Halogenation reactions using N-bromosuccinimide or chlorinating agents.

Major Products

  • Oxidation: The trimethoxyphenyl group can be oxidized to form quinone derivatives.

  • Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives.

  • Substitution: Various substituted derivatives, depending on the reagents used.

Scientific Research Applications

The compound has diverse scientific research applications:

  • Chemistry: Studied for its unique structural properties and potential as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Explored for its potential therapeutic effects, particularly in the design of new drugs targeting specific enzymes or receptors.

  • Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves interaction with molecular targets such as enzymes, receptors, or nucleic acids. This interaction can alter biochemical pathways, leading to specific biological effects:

  • Enzymes: Inhibition or activation of key enzymes involved in metabolic processes.

  • Receptors: Binding to specific receptors, potentially modulating signal transduction pathways.

  • Nucleic Acids: Intercalation with DNA or RNA, influencing gene expression or replication processes.

Comparison with Similar Compounds

Compared to similar compounds, 2-(methylthio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its unique structural features and functional group diversity. Similar compounds include:

  • Tetrahydroquinolines: Share the quinoline core but differ in substitutions.

  • Pyrimidine derivatives: Similar ring structures but lack the complex substitutions.

  • Methoxy-substituted phenyl derivatives: Similar functional groups but different core structures.

This comprehensive exploration reveals the fascinating chemistry and multifaceted applications of This compound , showcasing its potential in both scientific research and industrial applications.

Properties

IUPAC Name

2-methylsulfanyl-5-(3,4,5-trimethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-27-13-8-10(9-14(28-2)18(13)29-3)15-16-11(6-5-7-12(16)25)22-19-17(15)20(26)24-21(23-19)30-4/h8-9,15H,5-7H2,1-4H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWCNRHYOUXYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.